molecular formula C16H31N3O2 B2580914 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone CAS No. 1421515-57-2

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone

Cat. No.: B2580914
CAS No.: 1421515-57-2
M. Wt: 297.443
InChI Key: DXLBWPKWBLQOKW-UHFFFAOYSA-N
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Description

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its complex structure, which includes a piperidine ring, a piperazine moiety, and an ethoxyethanone group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the piperidine intermediate.

    Attachment of the Ethoxyethanone Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Methylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone
  • 1-(4-(Ethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone
  • 1-(4-(Phenylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone

Uniqueness

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone is unique due to the presence of the 2,4-dimethylpiperazine moiety, which may confer distinct biological properties compared to its analogs. This structural feature can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.

Properties

IUPAC Name

1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-2-ethoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O2/c1-4-21-13-16(20)18-7-5-15(6-8-18)12-19-10-9-17(3)11-14(19)2/h14-15H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLBWPKWBLQOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)CN2CCN(CC2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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